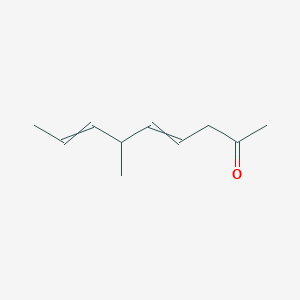
6-Methylnona-4,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnona-4,7-dien-2-one is an organic compound with the molecular formula C10H14O It is a member of the nonadienone family, characterized by the presence of two double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnona-4,7-dien-2-one typically involves the use of specific starting materials and reaction conditions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the desired dienone structure. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Methylnona-4,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-Methylnona-4,7-dien-2-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols, such as 6-Methylnona-4,7-dien-2-ol.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
6-Methylnona-4,7-dien-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma and chemical properties.
Mechanism of Action
The mechanism of action of 6-Methylnona-4,7-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, its oxidation and reduction reactions can alter the structure and function of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Nonadien-2-one, 8-methyl-5-(1-methylethyl)-, (E): This compound shares a similar structure but differs in the position and configuration of its double bonds.
2-Methyl-6-methyleneocta-2,7-dien-4-one: Another related compound with a similar backbone but different functional groups.
Uniqueness
6-Methylnona-4,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
88691-59-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
6-methylnona-4,7-dien-2-one |
InChI |
InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(3)11/h4-7,9H,8H2,1-3H3 |
InChI Key |
LACAINMQBHYHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C=CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















